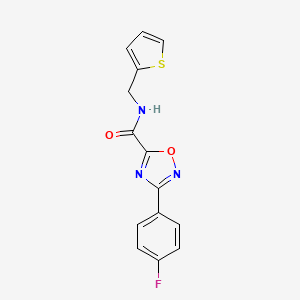

![molecular formula C19H19N3O3 B5524188 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole involves complex chemical procedures. For instance, one method involves the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leading to novel bicyclic systems with 1,2,4-oxadiazolyl motifs (Kharchenko, Detistov, & Orlov, 2008). Similarly, microwave irradiation has been employed to synthesize 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, showcasing a method that provides higher yield and faster reaction rates compared to traditional methods (Li Zheng, 2004).

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole derivatives has been extensively studied. For example, the crystal structure analysis of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole reveals monoclinic system characteristics, providing insights into intermolecular interactions and potential biological activity based on structural conformations (Shen et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-oxadiazole derivatives often lead to compounds with significant biological activities. For instance, the synthesis of 5-[2-(5-nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles from acrylic acids demonstrates the compounds' strong antibacterial activities against Staphylococcus aureus, highlighting the chemical reactivity and potential application of these compounds in developing new antimicrobial agents (Hirao, Kato, & Hirota, 1971).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The polymorphism study of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones demonstrates the impact of molecular structure on the physical properties and highlights the compounds' potential anticancer activities (Shishkina et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation behavior, define the utility of 1,2,4-oxadiazole derivatives in chemical synthesis and potential pharmaceutical applications. The exploration of novel 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as an apoptosis inducer indicates the chemical's role in inducing programmed cell death in cancer cells, showcasing its chemical property and potential therapeutic value (Zhang et al., 2005).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

- The compound has been utilized in the synthesis of various derivatives, including functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4‐d]pyridazine derivatives. These derivatives are formed through reactions with keto and ester-hydrazonyl chlorides, leading to the formation of pyrazolylthiadiazole and pyrazolyloxadiazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2006).

Antimicrobial Activities

- Compounds similar to 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole have shown strong antibacterial activities against Staphylococcus aureus (Hirao, Kato, & Hirota, 1971).

Structural Analysis

- In a study of similar compounds, the structural alignment of different rings to the central unit has been analyzed, providing insights into the compound's molecular configuration (Yaqub, Shafiq, Qureshi, & Najam-ul-Haq, 2009).

Reactivity Studies

- Research has been conducted on the reactivity of nitrile oxides conjugated with a double bond, including furyl derivatives, providing insights into the chemical properties and potential applications of such compounds (Sasaki & Yoshioka, 1967).

Microwave Irradiation Synthesis

- The compound has been synthesized under microwave irradiation, demonstrating a method that offers high yield and a rapid reaction rate, which is significant for efficient chemical synthesis (Zheng, 2004).

Potential Anticancer Properties

- Certain oxadiazole derivatives have been identified as novel apoptosis inducers with potential as anticancer agents, highlighting the possible therapeutic applications of compounds in the same chemical family (Zhang et al., 2005).

Electronic Applications

- Oxadiazole derivatives have been synthesized for use in organic light-emitting diodes (OLEDs), indicating potential electronic applications of compounds within the same chemical class (Shih et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its structure for better efficacy, studying its mechanism of action, or evaluating its safety in preclinical and clinical trials .

Eigenschaften

IUPAC Name |

1-[2-(furan-2-yl)pyrrolidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-18(22-12-4-8-15(22)16-9-5-13-24-16)11-10-17-20-19(21-25-17)14-6-2-1-3-7-14/h1-3,5-7,9,13,15H,4,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVGNMDJHRZTSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)